N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide
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Overview
Description
Pyrazoles and their derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .
Synthesis Analysis
Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . A huge variety of synthesis methods and synthetic analogues have been reported over the years .Molecular Structure Analysis
The structure of pyrazoles consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .Chemical Reactions Analysis
Pyrazoles display innumerable chemical, biological, agrochemical, and pharmacological properties . They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .Scientific Research Applications
Antiviral and Cytotoxic Activities
Compounds structurally related to the one have been synthesized and evaluated for their biological activities. For instance, research into pyrazole- and isoxazole-based heterocycles has shown potential antiviral activity against Herpes simplex type-1 (HSV-1) and cytotoxic activities, highlighting their therapeutic potential in antiviral research (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).
Anticancer and Antimicrobial Agents
Novel pyrazole derivatives incorporating oxa/thiadiazolyl and pyrazolyl moieties have shown promising antimicrobial and anticancer properties. These compounds have been evaluated in vitro, with some exhibiting higher anticancer activity than reference drugs, indicating potential for development as therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Herbicidal Activity
Research into thiadiazolopyrimidine derivatives bearing chiral motifs has revealed their herbicidal properties. These studies indicate that the introduction of chiral active units can improve the efficacy of herbicidal compounds against various weeds, suggesting applications in agriculture (Duan, Zhao, & Zhang, 2010).
Dielectric and Optical Properties
Investigations into the dielectric and optical properties of compounds similar to the one have provided insights into their potential for material science applications. Studies on the effects of substitution groups on the dielectric properties of related compounds suggest applications in electronic and photovoltaic devices (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).
Antifungal Activity
The synthesis of new pyrazolones has led to the discovery of compounds with significant antifungal activity. These findings are important for the development of new antifungal agents, addressing the growing concern over fungal resistance (Gupta & Gupta, 2016).
Mechanism of Action
Target of Action
GNF-Pf-3507, also known as EU-0021035, Oprea1_302834, or N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide, is a structurally related napthoquinone phenotypic screening hit that has shown potent activity against the Plasmodium falciparum parasite . The primary target of GNF-Pf-3507 is the orphan apicomplexan transporter PF3D7_0312500 (pfmfr3) , which is predicted to encode a member of the major facilitator superfamily (MFS) .
Mode of Action
The compound interacts with its target, pfmfr3, and inhibits its function . This interaction disrupts the normal functioning of the parasite, leading to its death .
Biochemical Pathways
The action of GNF-Pf-3507 affects the mitochondrial transport pathways within the Plasmodium falciparum parasite . Disruption of pfmfr3 leads to decreased sensitivity to GNF-Pf-3507 as well as other compounds that have a mitochondrial mechanism of action . .
Pharmacokinetics
It is known that the pharmacokinetic parameters of drugs can be altered to achieve the desired pharmacokinetic profile and reduce the toxic potential of the loaded drugs
Result of Action
The result of GNF-Pf-3507’s action is the death of the Plasmodium falciparum parasite . By inhibiting the function of pfmfr3, GNF-Pf-3507 disrupts the normal functioning of the parasite, leading to its death . This makes GNF-Pf-3507 a potential candidate for the treatment of malaria.
Future Directions
The field of pyrazole derivatives is a vibrant area of research, with new compounds being synthesized and tested for various biological activities. Future research will likely continue to explore the synthesis of new pyrazole derivatives, their biological activities, and their potential applications in medicine and other fields .
Biochemical Analysis
Biochemical Properties
GNF-Pf-3507 interacts with the enzyme hIDO2, a key player in the kynurenine pathway of tryptophan metabolism . The compound’s inhibitory action on hIDO2 leads to a reduction in the production of kynurenine metabolites . This interaction is characterized by a high binding affinity, as indicated by the low Ki value .
Cellular Effects
The inhibition of hIDO2 by GNF-Pf-3507 has significant effects on cellular processes. By reducing the activity of hIDO2, GNF-Pf-3507 can alter the balance of tryptophan metabolites within the cell . This can influence various cellular functions, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of GNF-Pf-3507 involves its binding to the active site of the hIDO2 enzyme, thereby inhibiting its activity . This prevents the conversion of tryptophan to kynurenine, leading to a decrease in the production of downstream metabolites in the kynurenine pathway .
Metabolic Pathways
GNF-Pf-3507 is involved in the kynurenine pathway of tryptophan metabolism through its interaction with the hIDO2 enzyme . By inhibiting hIDO2, GNF-Pf-3507 can alter the metabolic flux through this pathway, potentially affecting the levels of various metabolites .
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2S/c1-3-11(4-2)17(22)19-16-14-9-24(23)10-15(14)20-21(16)13-7-5-6-12(18)8-13/h5-8,11H,3-4,9-10H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFBNVLQXGGMPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=C2CS(=O)CC2=NN1C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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